4-(4-Methoxyphenyl)-2-butanone oxime 4-(4-Methoxyphenyl)-2-butanone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC16577477
InChI: InChI=1S/C11H15NO2/c1-9(12-13)3-4-10-5-7-11(14-2)8-6-10/h5-8,13H,3-4H2,1-2H3/b12-9+
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

4-(4-Methoxyphenyl)-2-butanone oxime

CAS No.:

Cat. No.: VC16577477

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxyphenyl)-2-butanone oxime -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (NE)-N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
Standard InChI InChI=1S/C11H15NO2/c1-9(12-13)3-4-10-5-7-11(14-2)8-6-10/h5-8,13H,3-4H2,1-2H3/b12-9+
Standard InChI Key GBYOVSQIHCOUBT-FMIVXFBMSA-N
Isomeric SMILES C/C(=N\O)/CCC1=CC=C(C=C1)OC
Canonical SMILES CC(=NO)CCC1=CC=C(C=C1)OC

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

4-(4-Methoxyphenyl)-2-butanone oxime (IUPAC name: (2Z)-4-(4-methoxyphenyl)-2-butanone oxime) features a ketoxime functional group (-C=N-OH) linked to a 4-methoxyphenyl substituent. The methoxy group (-OCH3_3) at the para position of the phenyl ring contributes to electronic delocalization, enhancing resonance stabilization . The Z-configuration of the oxime moiety is confirmed by its InChI code (1S/C11_{11}H15_{15}NO2_2/c1-9(12-13)3-4-10-5-7-11(14-2)8-6-10/h5-9H,3-4H2,1-2H3) and InChI key (LFDFZCIVGWMNDJ-UHFFFAOYSA-N) .

Table 1: Molecular Properties of 4-(4-Methoxyphenyl)-2-butanone Oxime

PropertyValueSource
Molecular FormulaC11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2
Molecular Weight193.24 g/mol
CAS Number52271-43-9
Physical FormPowder
Purity95%
Storage TemperatureRoom Temperature

Spectroscopic Data

While direct spectroscopic data for 4-(4-Methoxyphenyl)-2-butanone oxime is limited in the provided sources, analogous oximes exhibit characteristic IR absorptions for the oxime group (N-O stretch: 930–960 cm1^{-1}, C=N stretch: 1640–1690 cm1^{-1}) . The methoxy group’s C-O-C asymmetric stretch typically appears near 1250 cm1^{-1}. UV-Vis spectra of similar compounds show absorption bands in the 250–300 nm range due to π→π* transitions in the aromatic system .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via nucleophilic addition of hydroxylamine (NH2OH\text{NH}_2\text{OH}) to 4-methoxy-2-butanone under acidic or basic conditions. The reaction proceeds through a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 4-methoxy-2-butanone, forming a tetrahedral intermediate.

  • Dehydration: Elimination of water yields the oxime product.

Optimized conditions for analogous oxime syntheses (e.g., 2-butanone oxime) involve catalysts like TS-1, ammonium salts, and hydrogen peroxide at 60°C, achieving yields >99% . While these conditions are specific to simpler oximes, they suggest potential strategies for scaling up 4-(4-Methoxyphenyl)-2-butanone oxime production.

Table 2: Representative Synthesis Conditions for Oximes

Parameter4-(4-Methoxyphenyl)-2-butanone Oxime2-Butanone Oxime
Starting Material4-Methoxy-2-butanoneMethyl ethyl ketone
ReagentHydroxylamineHydroxylamine
CatalystNot specifiedTS-1
TemperatureNot specified60°C
YieldNot reported99.7%

Hydrolysis and Stability

4-(4-Methoxyphenyl)-2-butanone oxime undergoes hydrolysis in aqueous media, regenerating the parent ketone and hydroxylamine. DFT studies reveal that the methoxy group’s electron-donating resonance effect stabilizes the oxime, reducing its hydrolysis rate compared to non-substituted analogs . This stability is critical for applications requiring prolonged shelf life or controlled reactivity.

Chemical Reactivity and Computational Insights

Coordination Chemistry

Though direct studies on 4-(4-Methoxyphenyl)-2-butanone oxime are lacking, analogous oximes act as ligands in metal complexes. For example, palladium(II) complexes of imine oximes exhibit square-planar geometries, with oxime oxygen and imine nitrogen serving as donor atoms . Such behavior suggests potential catalytic or medicinal applications for the title compound.

Applications in Research and Industry

Materials Science

Oximes are employed as crosslinking agents in polymers and stabilizers in coatings. The methoxy group’s hydrophobicity could enhance compatibility with organic matrices, making 4-(4-Methoxyphenyl)-2-butanone oxime a candidate for advanced material synthesis.

Medicinal Chemistry

Oximes are explored as acetylcholinesterase reactivators for treating organophosphate poisoning. While this compound’s bioactivity remains unstudied, its structural similarity to known antidotes warrants further investigation .

Organic Synthesis

The compound serves as a precursor for heterocyclic compounds (e.g., isoxazoles) via cyclization reactions. Its stability under diverse conditions makes it a versatile intermediate.

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